cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid CAS number
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid CAS number
An In-depth Technical Guide to cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, with the Chemical Abstracts Service (CAS) number 1773508-16-9 , is a specialized chemical building block of significant interest in the field of medicinal chemistry. This molecule uniquely combines the rigid, three-dimensional scaffold of a cyclobutane ring with the increasingly important trifluoromethoxy (OCF₃) group. The strategic incorporation of fluorinated motifs, particularly the trifluoromethoxy group, into drug candidates has become a powerful strategy for enhancing a wide range of pharmacological properties.[1][2] This guide provides a comprehensive overview of the known and predicted characteristics of cis-3-trifluoromethoxy-cyclobutanecarboxylic acid, its potential applications in drug discovery, and a hypothesized synthetic approach based on established chemical principles.
The trifluoromethoxy group is often considered a bioisostere of other functional groups, such as a methyl or a nitro group, but with profoundly different electronic properties.[3] Its high electronegativity and lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4] When positioned on a cyclobutane ring, it offers a spatially defined vector for this influence, providing chemists with a tool to fine-tune the properties of drug candidates in a three-dimensional space.
Physicochemical Properties and Their Implications
| Property | Value / Prediction | Rationale and Implication in Drug Design |
| CAS Number | 1773508-16-9 | Uniquely identifies this specific cis-isomer. |
| Molecular Formula | C₆H₇F₃O₃ | |
| Molecular Weight | 184.11 g/mol | |
| Lipophilicity (LogP) | Predicted to be significantly higher than non-fluorinated or hydroxylated analogs. | The OCF₃ group dramatically increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1][2] This is a critical parameter for drugs targeting the central nervous system. |
| Acidity (pKa) | Predicted to be a stronger acid than its non-fluorinated counterpart. | The strong electron-withdrawing effect of the OCF₃ group stabilizes the carboxylate anion, thus lowering the pKa. This modulation of acidity can affect drug-receptor interactions and solubility. |
| Metabolic Stability | Predicted to have high metabolic stability. | The carbon-fluorine bonds in the OCF₃ group are exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2][4] This can lead to a longer drug half-life and reduced patient dosing. |
| Bioisosterism | Can act as a bioisostere for methyl, ethyl, or nitro groups. | The trifluoromethoxy group can mimic the steric profile of other groups while introducing unique electronic properties, allowing for the optimization of a drug's safety and efficacy profile.[3] |
Proposed Synthetic Pathway
A specific, validated synthesis for cis-3-trifluoromethoxy-cyclobutanecarboxylic acid is not widely published. However, a plausible synthetic route can be conceptualized based on known transformations in fluorine and cyclobutane chemistry. A potential pathway could start from a commercially available cyclobutane derivative and involve the introduction of the trifluoromethoxy group, followed by functional group manipulations.
One possible approach involves the strain-release trifluoromethoxylation of a bicyclo[1.1.0]butane precursor. This method has been shown to produce 3-(trifluoromethoxy)cyclobutane derivatives.[1] The resulting intermediate can then be converted to the target carboxylic acid.
Hypothesized Synthetic Workflow:
Caption: Hypothesized synthetic workflow for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid.
Spectroscopic Analysis: A Predictive Overview
Detailed spectroscopic data for cis-3-trifluoromethoxy-cyclobutanecarboxylic acid is scarce. However, we can predict the key features based on the analysis of related compounds and the known properties of the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to the rigid cyclobutane ring. The protons on the cyclobutane ring would appear in the aliphatic region, likely between 1.5 and 3.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The spectrum would show six distinct carbon signals. The carboxylic acid carbonyl carbon would be observed around 170-180 ppm. The carbon atom attached to the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms, with a large ¹JC-F coupling constant of approximately 255 Hz.[4]
-
¹⁹F NMR: This is a crucial technique for characterizing this molecule. The trifluoromethoxy group would exhibit a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is expected to be in the range of -57 to -60 ppm relative to CFCl₃, which is characteristic of an OCF₃ group attached to an sp³-hybridized carbon.[1]
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by absorptions from the carboxylic acid and the trifluoromethoxy group. Key expected vibrational frequencies include:
-
A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.
-
Strong C-F stretching vibrations from the OCF₃ group, expected in the region of 1000-1300 cm⁻¹.[5]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 184.03. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the trifluoromethoxy group (-OCF₃), or smaller fragments. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.
Applications in Drug Discovery: The Power of the Trifluoromethoxy Group
The primary application of cis-3-trifluoromethoxy-cyclobutanecarboxylic acid is as a building block in the synthesis of novel drug candidates. The incorporation of the trifluoromethoxy group can profoundly and beneficially alter the properties of a lead compound.
The Trifluoromethoxy Group as a Bioisostere:
Caption: Bioisosteric replacement of a methyl group with a trifluoromethoxy group can lead to improved drug properties.
Key advantages of using the trifluoromethoxy group in drug design include:
-
Enhanced Metabolic Stability: The high strength of the C-F bonds makes the OCF₃ group highly resistant to metabolic degradation, which can increase the half-life of a drug.[2]
-
Increased Lipophilicity: The OCF₃ group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[1][2] This is particularly advantageous for central nervous system (CNS) targets.
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the OCF₃ group can significantly alter the pKa of nearby acidic or basic centers, which can be used to fine-tune drug-receptor interactions.
-
Conformational Control: The steric bulk of the OCF₃ group can influence the preferred conformation of a molecule, which can lock it into a bioactive shape and improve its selectivity for a target.
The cyclobutane scaffold provides a rigid framework to position the trifluoromethoxy group in a well-defined region of three-dimensional space, allowing for precise probing of its effects on biological activity.
Safety and Handling
As a fluorinated carboxylic acid, cis-3-trifluoromethoxy-cyclobutanecarboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is a promising, yet underexplored, building block for medicinal chemistry. While specific experimental data remains limited, the known benefits of the trifluoromethoxy group—enhanced metabolic stability, increased lipophilicity, and unique electronic properties—make this compound a valuable tool for drug discovery programs. The rigid cyclobutane core provides a platform for the strategic and spatially-defined introduction of these desirable properties. Further research into the synthesis and characterization of this and related molecules will undoubtedly expand the toolbox available to medicinal chemists striving to design the next generation of therapeutics.
References
- Dalvit, C., & Vulpetti, A. (2019). The Trifluoromethoxy Group in Medicinal Chemistry. Pharmaceuticals, 12(1), 13.
- Manteau, B., et al. (2010). The versatile role of the trifluoromethyl group in medicinal chemistry. Mini reviews in medicinal chemistry, 10(7), 645-657.
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(10), 5147-5154.[3]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
-
Lin, C. L., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 25(22), 5489.[1][2]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Linclau, B., et al. (2016). Synthesis and conformational analysis of all four stereoisomers of 1-fluoro-2, 3-dimethyl-butane. Beilstein journal of organic chemistry, 12, 1249-1256.



